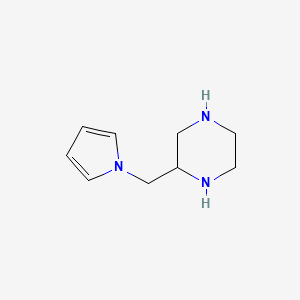

2-(1H-pyrrol-1-ylmethyl)piperazine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-(pyrrol-1-ylmethyl)piperazine |

InChI |

InChI=1S/C9H15N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h1-2,5-6,9-11H,3-4,7-8H2 |

InChI Key |

RVDMOJPQIBIATK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CN2C=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Diversity

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., mCPP, TFMPP) based on their substituents . The substitution pattern dictates pharmacological activity, metabolic pathways, and synthetic accessibility:

Metabolic Stability

The piperazine ring is a metabolic hotspot. For example, 4-methylpiperazine derivatives undergo oxidation, while N-dealkylation is common in benzylpiperazines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-pyrrol-1-ylmethyl)piperazine derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are synthesized by reacting a piperazine core (e.g., 1-(2-fluorobenzyl)piperazine) with electrophilic reagents like propargyl bromide in DMF under basic conditions (K₂CO₃). Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane 1:8) are critical . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to alkylating agent), temperature (room temperature to reflux), and solvent polarity to improve yields.

Q. How can spectroscopic techniques (e.g., ¹H NMR, HRMS) resolve structural ambiguities in piperazine derivatives?

- Methodology :

- ¹H NMR : Distinct splitting patterns for piperazine protons (e.g., N-CH₂ groups resonate at δ 2.5–3.5 ppm) and pyrrole/pyridine substituents (aromatic protons at δ 6.5–8.5 ppm) help confirm substitution sites .

- HRMS : Accurate mass measurements (e.g., ±0.001 Da error) validate molecular formulas. For example, 1-(2-pyridyl)piperazine (C₉H₁₃N₃) has a molecular weight of 163.2196 .

- Contradiction resolution : Discrepancies between expected and observed data may arise from tautomerism or impurities. Cross-validation with 2D NMR (COSY, HSQC) is recommended .

Q. What safety protocols are essential for handling piperazine derivatives in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., DMF, propargyl bromide) .

- Storage : Keep compounds in airtight containers at 2–8°C to prevent degradation. For corrosive derivatives (e.g., chloroacetyl-piperazines), segregate from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?

- Methodology :

- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the aryl ring to enhance cytotoxicity. For instance, fluorobenzyl-piperazine derivatives show improved binding to kinase targets .

- Substituent effects : Compare bioactivity of pyrrole vs. pyridine substituents. Pyridine derivatives (e.g., 1-(3-nitropyridin-2-yl)piperazine) exhibit stronger π-π stacking in molecular docking .

- In vitro assays : Use MTT or apoptosis assays (IC₅₀ values) to quantify potency. Correlate results with computational models (e.g., molecular docking using AutoDock Vina) .

Q. What strategies address low solubility of piperazine derivatives in aqueous media during formulation studies?

- Methodology :

- Salt formation : Convert free bases to hydrochloride salts (e.g., 1-(4-chlorophenyl)piperazine HCl) to improve water solubility .

- Co-solvents : Use PEG-400 or cyclodextrins to enhance dissolution. For example, HEPES buffer (pH 7.4) with 10% DMSO is effective for in vitro testing .

- Prodrug design : Incorporate hydrolyzable groups (e.g., acetyl) that release the active compound in physiological conditions .

Q. How can molecular docking elucidate the binding mechanisms of this compound to neurotransmitter receptors?

- Methodology :

- Target selection : Prioritize receptors with known piperazine interactions (e.g., 5-HT₁A, dopamine D₂).

- Docking workflow :

Prepare ligand structures (e.g., optimize geometry with Gaussian09).

Retrieve receptor PDB files (e.g., 5-HT₁A: 7E2Z).

Perform flexible docking (e.g., Glide SP mode) to identify key interactions (H-bonds with Asp116, hydrophobic contacts with Phe112) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.